Pyridine-2,4-dicarbaldehyde
Description
Pyridine-2,4-dicarbaldehyde (CAS: 1071565-78-0) is a heterocyclic compound featuring a pyridine ring substituted with aldehyde groups at the 2- and 4-positions. Its molecular formula is C₇H₅NO₂ (anhydrous; C₇H₇NO₃·H₂O as the hydrate). The compound is characterized by its reactivity due to the electron-withdrawing pyridine ring and the presence of two aldehyde moieties, making it a versatile intermediate in organic synthesis and coordination chemistry .
Properties
IUPAC Name |
pyridine-2,4-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-4-6-1-2-8-7(3-6)5-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZULRCCPNVVEFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479433 | |
| Record name | 2,4-PYRIDINEDICARBOXALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6220-65-1 | |
| Record name | 2,4-PYRIDINEDICARBOXALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-2,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of pyridine-2,4-dimethanol using oxidizing agents such as selenium dioxide. The reaction is typically carried out in a solvent like 1,4-dioxane under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available raw materials. The process includes steps like acylation, esterification, reduction, and oxidation. The overall yield of the compound can be optimized by controlling reaction conditions and using efficient catalysts .
Chemical Reactions Analysis
Types of Reactions: Pyridine-2,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Primary amines in ethanol under reflux conditions.
Major Products:
Oxidation: Pyridine-2,4-dicarboxylic acid.
Reduction: Pyridine-2,4-dimethanol.
Substitution: Schiff bases (e.g., imines).
Scientific Research Applications
Pyridine-2,4-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and coordination complexes.
Medicine: this compound derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of pyridine-2,4-dicarbaldehyde involves its ability to form Schiff bases with primary amines. These Schiff bases can further react to form various cyclic and acyclic compounds. The aldehyde groups in this compound are highly reactive, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Structural Analogs and Functional Group Effects
Pyridine-2,4-dicarbaldehyde belongs to a family of pyridine derivatives with varying substituent positions and functional groups. Key analogs include:
Key Observations :
- Substituent Position : The 2,4-substitution pattern in this compound and its carboxylate analogs confers distinct steric and electronic properties compared to 2,5- or 2,6-substituted derivatives. For example, pyridine-2,4-dicarboxylate is a more potent inhibitor of Arabidopsis thaliana prolyl 4-hydroxylase-2 (At-P4H-2) than its 2,5-isomer, highlighting positional sensitivity in enzyme binding .
- Functional Group Reactivity : Aldehydes (this compound) are more reactive than carboxylates or amides, enabling applications in dynamic covalent chemistry (e.g., Schiff base formation). In contrast, carboxylates and amides are more stable and prevalent in biological systems .
Enzyme Inhibition Data:
Key Findings :
- Positional Selectivity : Pyridine-2,4-dicarboxylate derivatives exhibit superior inhibition of At-P4H-2 compared to 2,5-isomers, suggesting that the 2,4-substitution aligns better with the enzyme’s active site .
- Cross-Species Variability: Human collagen prolyl 4-hydroxylases show similar sensitivity to pyridine-2,4-dicarboxylate as vertebrate enzymes, but differences in nonconserved residues may explain variability in IC₅₀ values for 2,5-isomers .
Environmental and Microbial Degradation
This contrasts with this compound, whose aldehyde groups may confer higher reactivity but lower environmental persistence.
Biological Activity
Pyridine-2,4-dicarbaldehyde (PDCA) is a nitrogen-containing heterocyclic compound that has garnered attention in various fields of biological and medicinal chemistry due to its diverse biological activities. This article explores the biological activity of PDCA, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound possesses two aldehyde functional groups attached to a pyridine ring. This unique structure enables it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis. The presence of the aldehyde groups allows for reactivity with nucleophiles, which is crucial for its biological activity.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of PDCA and its derivatives. For instance, compounds derived from pyridine scaffolds have shown significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. A comparative study indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 2.18 to 3.08 μM/mL, outperforming standard antibiotics like norfloxacin and fluconazole .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Target Strain | MIC (μM/mL) |
|---|---|---|
| This compound | S. aureus | 2.18 |
| This compound | E. coli | 3.08 |
| 3-cyano-5-(4-hydroxyphenyl)... | A. niger | 2.50 |
2. Anticancer Activity
PDCA has been investigated for its potential anticancer properties. Research indicates that PDCA and its metal complexes can induce cytotoxic effects in various cancer cell lines. For example, complexes derived from PDCA demonstrated significant cytotoxicity against melanoma B16F10 cells and Friend erythroleukemia cells . The mechanism appears to involve redox interactions with cellular thiols, leading to apoptosis in cancer cells.
Case Study: Cytotoxicity of PDCA Complexes
- Objective : To evaluate the anticancer effects of PDCA metal complexes.
- Method : Various metal complexes were synthesized and tested against B16F10 melanoma cells.
- Results : Notable reductions in cell viability were observed at concentrations as low as 10 μM.
3. Enzyme Inhibition
PDCA has also been employed as a probe in biochemical assays to study enzyme mechanisms. Its ability to form covalent bonds with nucleophilic sites on enzymes suggests potential as an enzyme inhibitor. For instance, studies have shown that PDCA can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .
The biological activity of PDCA can be attributed to several mechanisms:
- Covalent Bond Formation : The aldehyde groups can react with nucleophilic amino acids in proteins (e.g., cysteine), leading to enzyme inhibition.
- Metal Ion Coordination : When complexed with metal ions, PDCA can alter the redox state of the metal, enhancing its biological effects.
- Cellular Uptake : The lipophilic nature of PDCA facilitates its uptake into cells, where it can exert its effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
